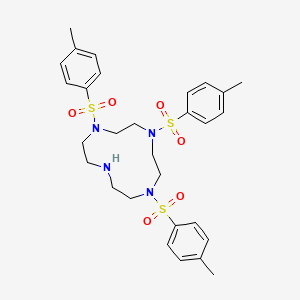

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

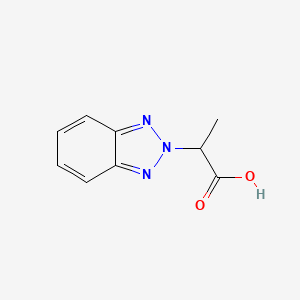

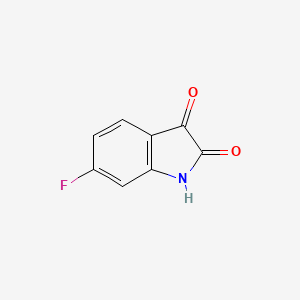

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a chemical compound with the CAS Number: 883-50-1. Its molecular weight is 223.25 and its IUPAC name is 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoic acid . The compound is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) . This code provides a specific representation of the molecular structure.科学的研究の応用

Antioxidant Capacity and Reaction Pathways

Research on the antioxidant capacity of benzothiazole derivatives has identified specific reaction pathways that contribute to their effectiveness. For instance, studies have elucidated how antioxidants can form coupling adducts with radical species, leading to oxidative degradation into marker compounds. This insight is crucial for understanding the antioxidant mechanisms of benzothiazole derivatives and their potential application in preserving biological and chemical systems against oxidative stress (Ilyasov et al., 2020).

Pharmacological Activities

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Their structural diversity and the presence of a benzothiazole scaffold make them significant in medicinal chemistry. The synthesis methods and structural modifications of these derivatives have been explored to enhance their activities and reduce toxicity. This research underscores the therapeutic potential of benzothiazole derivatives across various disease models (Bhat & Belagali, 2020).

Synthesis and Chemical Transformations

Advancements in the synthesis and transformations of benzothiazole derivatives have been notable. Innovative synthetic methodologies have been developed, focusing on green chemistry principles and atom economy. These methods facilitate the efficient production and functionalization of benzothiazole derivatives, broadening their applicability in organic synthesis, drug development, and material science (Zhilitskaya et al., 2021).

Antimicrobial and Antiviral Agents

Recent studies have highlighted the antimicrobial and antiviral capabilities of benzothiazole derivatives. With the rise of multidrug-resistant pathogens and emerging diseases, these compounds offer promising avenues for developing new therapeutic agents. Their mode of action against various microorganisms and viruses suggests potential clinical applications in combating infectious diseases (Elamin et al., 2020).

Safety And Hazards

特性

IUPAC Name |

3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJIHLQXWFMJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349537 |

Source

|

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

CAS RN |

883-50-1 |

Source

|

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)

![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)